molecular formula C18H20N2O4 B1617571 (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid CAS No. 55645-40-4

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid

Cat. No.: B1617571
CAS No.: 55645-40-4
M. Wt: 328.4 g/mol
InChI Key: FZEXWQSUEVTZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid, a derivative of D-aspartic acid, has garnered attention in recent years due to its potential biological activities, particularly in the context of neuropharmacology and its role as a modulator of neurotransmitter systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4} with a unique stereochemistry that influences its interaction with biological targets. The compound features both benzyl and amino groups, which contribute to its hydrophobic and hydrophilic properties, respectively.

  • Metabotropic Glutamate Receptors (mGluRs) :
    • The compound has been identified as a potent agonist for mGluRs, which are crucial in modulating synaptic transmission and plasticity in the central nervous system. Activation of these receptors can influence various neurological processes, including cognition and mood regulation .
  • Neurotransmitter Release :
    • Research indicates that this compound may enhance the release of neurotransmitters such as glutamate and GABA, thereby affecting excitatory and inhibitory balance in neuronal circuits .

Neuropharmacological Effects

  • Cognitive Enhancement : Animal studies have shown that administration of this compound can lead to improved learning and memory performance, potentially through its action on mGluRs .
  • Anxiolytic Properties : Preliminary investigations suggest that this compound may exhibit anxiolytic effects, reducing anxiety-like behaviors in rodent models. This effect is hypothesized to be mediated by alterations in glutamatergic signaling pathways .

Toxicological Profile

  • The compound's safety profile has been assessed through various toxicity studies. Results indicate a low incidence of adverse effects at therapeutic doses, although further studies are required to fully understand its long-term safety .

Research Findings

StudyFindings
Demonstrated agonistic activity on mGluRs; potential for treating CNS disorders.
Enhanced cognitive functions in animal models; implications for neurodegenerative diseases.
Reported anxiolytic effects; modulation of neurotransmitter release observed.
Low toxicity profile established; further long-term studies recommended.

Case Studies

  • Cognitive Function Improvement :
    • A study involving aged rats showed that administration of this compound resulted in significant improvements in memory tasks compared to control groups. This suggests a potential application in age-related cognitive decline .
  • Anxiety Reduction :
    • In a controlled trial using an elevated plus maze test, rodents treated with the compound exhibited significantly decreased anxiety-like behaviors compared to untreated groups, supporting its potential use as an anxiolytic agent .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid is in pharmaceutical development, particularly as a tool compound in drug discovery. This compound acts as an antagonist at glutamate receptors, which are pivotal in numerous neurological processes. Its ability to modulate neurotransmitter activity suggests that it could be beneficial in treating neurological disorders such as:

  • Epilepsy : By inhibiting excessive glutamate signaling, it may help manage seizure activities.
  • Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease could potentially benefit from its neuroprotective properties.

The biological activity of this compound primarily revolves around its interactions with glutamate receptors. Research indicates that it can effectively bind to various subtypes of these receptors, influencing synaptic plasticity and neurotransmission. The compound's mechanism includes:

  • Receptor Modulation : It alters the activity of NMDA and non-NMDA receptors, which play significant roles in learning and memory processes.
  • Neurotransmitter Regulation : By acting on these receptors, it can help regulate excitatory neurotransmitter levels, potentially mitigating excitotoxicity associated with various neurological disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds based on their biological activities and structural features:

Compound NameStructureBiological ActivityUnique Features
N-Methyl-D-aspartateSimilar amine structureAgonist at NMDA receptorsMethyl substitution enhances potency
2-Amino-5-phosphonopentanoic acidPhosphonate instead of carboxylic groupAntagonist at NMDA receptorsContains phosphonate group enhancing stability
(S)-N-Boc-2-amino-4-methylpentanoic acidAliphatic amine structureModulator of neurotransmissionBoc protection increases solubility

The dual benzyl substitution in this compound may enhance its receptor selectivity compared to these compounds.

Case Studies and Research Findings

  • Neuropharmacological Studies : Investigations into the effects of this compound on animal models have shown promising results in reducing seizure frequency and severity in epilepsy models. These studies often utilize electrophysiological methods to assess changes in synaptic transmission following treatment.
  • In Vitro Binding Studies : Binding affinity assays have demonstrated that this compound can selectively bind to certain glutamate receptor subtypes over others, indicating potential for targeted therapeutic strategies.
  • Toxicology Assessments : Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses, making it a viable candidate for further clinical development.

Properties

IUPAC Name

2,3-bis(benzylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXWQSUEVTZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610876
Record name N-Benzyl-3-(benzylamino)-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55645-40-4, 53079-45-1
Record name D-Aspartic acid, N-(phenylmethyl)-3-((phenylmethyl)amino)-, (3S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055645404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Aspartic acid, N-(phenylmethyl)-3-[(phenylmethyl)amino]-, (3S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzyl-3-(benzylamino)-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythro-N-benzyl-3-(benzylamino)aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of meso-2,3-dibromosuccinic acid (27.6 g, 0.100 mol) in alcohol (200 ml) was slowly added benzylamine (85 g, 0.80 mol) at ambient temperature. After complete addition the mixture was refluxed overnight. A heavy precipitate of salts appeared. The mixture was cooled to 50° C. and concentrated hydrochloric acid was added until pH was 4-5. The precipitate was filtered off, washed several times with water and alcohol and dried.
Name
meso-2,3-dibromosuccinic acid
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Reactant of Route 2
Reactant of Route 2
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Reactant of Route 3
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Reactant of Route 4
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Reactant of Route 5
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Reactant of Route 6
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.